molecular formula C19H19N3O4 B5604876 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide

Cat. No. B5604876
M. Wt: 353.4 g/mol
InChI Key: QGKUVWDSXSFOAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide often involves multiple steps, including cyclization reactions and the use of specific catalysts to achieve the desired molecular structure. For example, a related compound, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, was formed via a Diels-Alder reaction, showcasing the intricate synthetic routes possible for such complex molecules (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms and the presence of specific functional groups. The structural characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a somewhat similar structure, was achieved using X-ray analysis, highlighting the importance of precise structural determination in understanding the properties of these molecules (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound can vary widely, including functionalization, cyclization, and coupling reactions. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for various applications. The preparation of substituted 1(2H)-Isoquinolinones from related compounds underlines the reactivity and versatility of such molecules in synthetic chemistry (Davis et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of a related compound was determined by single crystal X-ray diffraction, revealing insights into intermolecular interactions and stability (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific reactions, are essential for predicting how these compounds can be utilized. The chemical oxidation of an anticonvulsant related compound demonstrates the diverse reactivity and potential transformations these molecules can undergo (Adolphe-Pierre et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and resulting in therapeutic effects .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For example, it could influence signal transduction pathways, metabolic pathways, or other cellular processes. The downstream effects of these changes can be complex and varied, potentially leading to the observed therapeutic effects .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on its specific targets and the nature of its interactions with these targets. For example, it could lead to changes in enzyme activity, alterations in signal transduction, or other cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these factors is crucial for optimizing the use of the compound and maximizing its therapeutic potential .

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as a more detailed investigation of its physical and chemical properties and its reactivity. Further studies could also explore its synthesis and structural characterization .

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-5-4-6-14(9-12)19(23)20-11-17-21-18(22-26-17)13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUVWDSXSFOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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